![molecular formula C10H22Cl2N2O B596486 4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride CAS No. 1208090-98-5](/img/structure/B596486.png)
4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride
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Description
4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride is a chemical compound with the IUPAC name 4-(4-methyl-4-piperidinyl)morpholine dihydrochloride . It has a molecular weight of 257.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O.2ClH/c1-10(2-4-11-5-3-10)12-6-8-13-9-7-12;;/h11H,2-9H2,1H3;2*1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.2 . Other physical and chemical properties like melting point, boiling point, etc., are not available in the search results.Scientific Research Applications
Glucosidase Inhibition and Antioxidant Activity
Research by Özil et al. (2018) shows that benzimidazoles containing morpholine skeletons demonstrate significant in vitro antioxidant activities and act as glucosidase inhibitors. These compounds, synthesized through a one-pot nitro reductive cyclization reaction, have been found to exhibit high scavenging activity, indicating potential therapeutic applications in managing oxidative stress and glucose metabolism disorders (Özil, Parlak, & Baltaş, 2018).
Catechol Oxidase Activity
A study by Merkel et al. (2005) discusses dicopper(II) complexes of morpholine derivatives, highlighting their utility in modeling the active site of type 3 copper proteins. These complexes provide insights into the influence of a thioether group near the metal site, showing potential applications in understanding and mimicking enzymatic processes related to catechol oxidase activity (Merkel, Möller, Piacenza, Grimme, Rompel, & Krebs, 2005).
Metal Complexation Studies
Ayeni and Egharevba (2015) conducted studies on morpholino- and methylpiperazin-1-yl Mannich ligands, examining their complexation with Cu(II) and Ni(II) metals. These studies revealed various geometries for the metal complexes, suggesting applications in the field of coordination chemistry and materials science (Ayeni & Egharevba, 2015).
High-Affinity Choline Uptake System Study
Research by Gilissen et al. (2003) evaluates the potential of morpholine derivatives as tracers for the high-affinity choline uptake system in vivo. The study demonstrates the affinity of these compounds for the system and their high uptake in the brain, suggesting possible applications in neuroimaging and the study of neurological disorders (Gilissen, de Groot, Bronfman, van Leuven, Verbruggen, & Bormans, 2003).
Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide
Lei et al. (2017) describe the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which have shown to inhibit tumor necrosis factor alpha and nitric oxide. This indicates their potential use in the development of anti-inflammatory and anticancer drugs (Lei, Wang, Xiong, & Lan, 2017).
Synthesis of Biologically Active Derivatives
Pospieszny et al. (2010) report on the synthesis of S-lithocholic acid-substituted derivatives of 2-thiouracil, incorporating morpholine, which were analyzed for their potential pharmacotherapeutic applications. This study adds to the understanding of the synthesis and possible therapeutic uses of morpholine-based compounds (Pospieszny, Małecka, & Paryzek, 2010).
properties
IUPAC Name |
4-(4-methylpiperidin-4-yl)morpholine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-10(2-4-11-5-3-10)12-6-8-13-9-7-12;;/h11H,2-9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCXOFZJOMLDSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCOCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674276 |
Source
|
Record name | 4-(4-Methylpiperidin-4-yl)morpholine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1208090-98-5 |
Source
|
Record name | 4-(4-Methylpiperidin-4-yl)morpholine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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